Amanitins
Overview
Description
Amanitins are highly toxic cyclic peptides produced by species of the mushroom genus Amanita . The most notorious of these fungi is the so-called “death cap”, Amanita phalloides . The amanitins are unusual peptides in that the amino acid chain is branched; the branching gives rise to an inner loop . They are biosynthesized on ribosomes .
Synthesis Analysis
Chemists have tried to develop a total synthesis of α-amanitin . In 2020, David M. Perrin and colleagues at the University of British Columbia (Vancouver) overcame three major impediments to complete the outer ring, the inner ring, and the correct stereochemical placement of the sulfoxide group on the way to producing the molecule .Molecular Structure Analysis
The main responsible molecules (the amanitins) are bicyclic octapeptides, whose structure is characterized by an outer loop and an inner loop (bridge) . The chemical structures of the α- and β-amanitin are illustrated in Figure 1 .Chemical Reactions Analysis
In completing the synthesis of α-amanitin, the challenge of diastereoselective sulfoxidation was met by presenting two high-yielding and diastereoselective sulfoxidation approaches to afford the more toxic ®-sulfoxide .Physical And Chemical Properties Analysis
Amanitins, especially their extreme stability (against heat, the acidic pH of the medium, and their resistance to human, and animal, digestive enzymes), are absorbed almost without hindrance and quickly transported to our vital organs .Scientific Research Applications
RNA Polymerase II Inhibition for Research and Therapeutics
Amanitins, primarily α-amanitin, are known for their role in inhibiting RNA polymerase II, a crucial enzyme in mRNA transcription. This feature makes them valuable in both basic research and potential therapeutic applications. For instance, a photocaged amanitin analog, non-toxic until activated by light, has been developed to inhibit RNA Pol II and induce cell death on-demand, showing promise for targeted therapy (Matinkhoo et al., 2021). Additionally, the synthesis of α-amanitin itself has been a key focus, overcoming challenges to create analogs for antibody-drug conjugates (Matinkhoo et al., 2018).
Insights into Viral Transcription and Virus-Host Interactions
Amanitins have played a significant role in understanding viral mechanisms, particularly in distinguishing between cellular and viral RNA polymerases. They've been instrumental in determining the genetic source of RNA polymerase transcribing viral genomes, shedding light on virus-induced shut-off of host RNA synthesis (Campadelli-Fiume, 2005).
Analytical Methodologies for Amanitin Detection
The development of sensitive analytical methods for detecting amanitins in biological samples is crucial, given their potent toxicity. Techniques like ultra performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and Capillary Zone Electrophoresis have been optimized for this purpose, enhancing the reliability of detecting amanitins in various samples (Leite et al., 2013); (Robinson-Fuentes et al., 2008).
Gene Expression and Cellular Studies
α-Amanitin's ability to inhibit RNA Polymerase II has been utilized in studying cellular processes like gene expression in cumulus cells during oocyte maturation, providing insights into the transcriptional activities critical for cell development (Park et al., 2013).
Novel Detection Methods
Recent studies have focused on novel methods like Magnetic Bead-ELISA (MELISA) for detecting lethal α-amanitin in mushroom samples and urine, using specific aptamers. This approach demonstrates improved specificity and applicability for α-amanitin detection in various matrices (Gao et al., 2022).
Therapeutic Applications in Oncology
Research has also explored the use of α-amanitin in oncology. Antibody-amanitin conjugates have shown potential in causing tumor-selective apoptosis, opening avenues for highly potent and selective compounds in cancer treatment (Anderl et al., 2011).
Safety And Hazards
α-Amanitin is considered to be the deadliest of the death-cap poisons . It has been estimated that A. phalloides accounts for 90% of mushroom-ingested fatalities worldwide . The biochemical catastrophe of the cells causes irreversible structural changes, which lead to necrotic damage (in the liver and kidneys) and death .
properties
IUPAC Name |
2-[34-butan-2-yl-13-(3,4-dihydroxybutan-2-yl)-8,22-dihydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H53N9O14S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-63-38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDNHCHNENLLKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H53N9O14S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amanitins | |
CAS RN |
11030-71-0 | |
Record name | Amanitin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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